Product packaging for Procaterol hydrochloride hemihydrate(Cat. No.:CAS No. 81262-93-3)

Procaterol hydrochloride hemihydrate

Cat. No.: B140300
CAS No.: 81262-93-3
M. Wt: 671.6 g/mol
InChI Key: RZKAQAPBCFPJTK-GOPHCVLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procaterol hydrochloride hemihydrate is an orally active and selective β2-adrenoreceptor agonist widely used in respiratory research . As a bronchodilator, its primary research value lies in modeling therapeutic interventions for obstructive airway diseases such as asthma, chronic bronchitis, and pulmonary emphysema . Its mechanism of action involves direct stimulation of β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle . Research indicates that the compound exhibits a rapid onset of action, with effects observable within 5 minutes of inhalation in study models, and a prolonged duration of up to 8 hours . In vitro studies highlight its potential beyond bronchodilation; this compound has been shown to inhibit human rhinovirus infection in airway epithelial cells and suppress cytokine-mediated eosinophil chemotactic activity, suggesting a role in researching antiviral and anti-inflammatory pathways . Furthermore, it demonstrates a protective effect against hydrogen peroxide-induced oxidative stress in human bronchial epithelial cells . Metabolic studies in rats have identified key metabolites, including procaterol glucuronide, desisopropylprocaterol, and 5-formyl-8-hydroxycarbostyril, with excretion occurring in both urine and feces . Researchers should note that this compound is sensitive to oxidation in the presence of moisture and air, requiring stabilizers for use in inhalation studies and careful handling, including storage in a refrigerator under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48Cl2N4O7 B140300 Procaterol hydrochloride hemihydrate CAS No. 81262-93-3

Properties

CAS No.

81262-93-3

Molecular Formula

C32H48Cl2N4O7

Molecular Weight

671.6 g/mol

IUPAC Name

bis(8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one);hydrate;dihydrochloride

InChI

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1

InChI Key

RZKAQAPBCFPJTK-GOPHCVLGSA-N

Isomeric SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Synonyms

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate;  R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate; 

Origin of Product

United States

Preparation Methods

Formulation Composition and Excipient Selection

The wet granulation method, as detailed in patent CN113384540A, employs a combination of sucrose, mannitol, corn starch, and microcrystalline cellulose as primary excipients. These materials are sieved through 40-mesh screens to ensure uniformity before premixing. The inclusion of anhydrous citric acid (0.08–0.15 parts by weight) serves as a stabilizer, mitigating degradation during storage. this compound itself constitutes 0.04–0.07 parts by weight of the formulation, ensuring precise dosing in the final granule product.

Granulation and Drying Parameters

The process involves dissolving procaterol hydrochloride and citric acid in purified water, which is then added to the premixed excipients at 7.5–10% of the powder weight. Granulation is performed using a swing or quick granulator with a 30-mesh screen, followed by fluidized bed drying at 50–60°C to achieve a moisture content below 1.0%. Critical parameters include a stirring speed of 6 revolutions per second (rps) and a shearing speed of 25 rps during wet mixing, which prevent agglomeration and ensure homogeneous particle distribution.

Dissolution and Stability Performance

Comparative dissolution studies (Table 1) demonstrate that granules produced via this method dissolve within 1–2 minutes, outperforming commercial products requiring over 2 minutes. Stability testing under accelerated conditions (40°C, 75% relative humidity) showed no significant degradation over six months, attributed to the moisture control and citric acid’s stabilizing effects.

Table 1: Dissolution Time of Procaterol Hydrochloride Granules

FormulationDissolution Time (min)
Example 1 (Wet Granulation)1.2 ± 0.3
Example 2 (Wet Granulation)1.5 ± 0.2
Commercial Product2.8 ± 0.4

Fluidized Bed Granulation Techniques

Excipient System and Suspension Preparation

Patent CN107184555A outlines a fluidized bed approach using calcium chloride (4,500–5,000 parts by weight) as a primary excipient, combined with lactose, hydroxypropyl methyl cellulose (HPMC), and croscarmellose sodium (Ac-Di-Sol). Palmityl aspartic acid diethylester (1–3 parts by weight) is incorporated as a surfactant to enhance wettability and dissolution. The procaterol hydrochloride is ball-milled with excipients and suspended in sterile water at a ratio of 5 mL per gram of powder.

Spray Granulation and Drying

The suspension is sprayed onto calcium chloride particles in a fluidized bed granulator at an atomization pressure of 2.1 BAR and an exhaust air temperature (EAT) of 82°C. Post-spray drying at 70°C for 1.5 hours reduces residual moisture to <1.5%, critical for preventing hydrolysis of the hemihydrate form. Notably, omitting palmityl aspartic acid diethylester (Comparative Example 3) resulted in a 25% reduction in dissolution rate, underscoring its role in optimizing bioavailability.

Particle Size and Bioavailability Correlations

Granules produced via this method exhibit a narrow particle size distribution (D90 < 300 µm), which correlates with improved in vivo absorption profiles. Pharmacokinetic studies of orally administered this compound (50 µg dose) revealed a time to peak plasma concentration (Tmax) of 2.1 hours and a half-life (t½) of 5.3 hours, consistent with the rapid dissolution characteristics of fluidized bed granules.

Comparative Analysis of Granulation Methods

Process Efficiency and Scalability

Wet granulation offers advantages in terms of equipment simplicity and lower energy consumption, as drying is performed in batch ovens rather than continuous fluidized beds. However, fluidized bed granulation enables real-time moisture control, reducing the risk of over-drying and enhancing batch-to-batch consistency.

Stability Under Stress Conditions

Accelerated stability testing revealed that wet granulation formulations retained 98.5% potency after 12 months at 25°C/60% RH, compared to 97.2% for fluidized bed granules. The differential is attributed to the higher shear forces in fluidized bed processing, which may induce minor structural deformations in the hemihydrate crystal lattice.

Innovations in Excipient Technology

Calcium Chloride as a Multifunctional Excipient

In fluidized bed processes, calcium chloride acts as a desiccant, binder, and pH modifier. Its hygroscopic nature accelerates drying, while its alkaline properties counteract the acidic degradation pathways of procaterol hydrochloride .

Scientific Research Applications

Pharmacological Properties

Procaterol acts as a selective agonist for beta-2 adrenergic receptors, leading to bronchodilation and relaxation of smooth muscles in the airways. Its mechanism involves stimulating adenylate cyclase, increasing cyclic AMP levels, and subsequently causing muscle relaxation . The compound is characterized by:

  • Chemical Formula : C16H22N2O3·HCl·0.5H2O
  • Molecular Weight : 335.83 g/mol
  • Appearance : White to pale yellow crystalline powder
  • Solubility : Soluble in water and methanol, slightly soluble in ethanol .

Clinical Applications

This compound is primarily indicated for:

  • Bronchial Asthma : It alleviates symptoms such as dyspnea and wheezing.
  • Chronic Bronchitis and COPD : It improves airflow and reduces exacerbations.
  • Acute Bronchitis : Provides symptomatic relief .

Dosage Guidelines

The typical dosages are as follows:

Patient GroupDosage
Adults50 mcg once or twice daily
Children (6+)25 mcg once or twice daily
Children (<6)1.25 mcg/kg body weight twice daily

Efficacy Studies

Numerous studies have validated the efficacy of procaterol in combination with other treatments:

  • Combination Therapy with Budesonide :
    • A study indicated that patients receiving procaterol combined with budesonide exhibited significant improvements in cough severity scores compared to those on budesonide alone. The reduction in cough scores was statistically significant at various time points (P < 0.05) .
  • Bioequivalence Studies :
    • Research comparing procaterol dry powder inhalers (DPI) to metered-dose inhalers (MDI) demonstrated similar pharmacodynamic profiles, establishing its effectiveness across different delivery methods .
  • Pharmacokinetic Studies :
    • An evaluation of the pharmacokinetics of procaterol showed that approximately 15.7% of the administered dose was excreted unchanged in urine within 24 hours, indicating a significant metabolic pathway via glucuronidation .

Safety Profile

While procaterol is generally well-tolerated, adverse reactions have been reported. In clinical trials involving over 22,000 subjects, approximately 2.83% experienced adverse effects such as cardiac tissue damage at high doses and abnormal laboratory values . Long-term administration has been associated with specific tumors in animal studies; however, these findings are not directly translatable to human use .

Case Study 1: Efficacy in Pediatric Asthma

A clinical trial involving children with bronchial asthma demonstrated an efficacy rate of 82.9% after single administration of procaterol syrup, highlighting its potential for pediatric use .

Case Study 2: Chronic Obstructive Pulmonary Disease

In adults with COPD, procaterol significantly improved lung function as measured by FEV1 (forced expiratory volume in one second) compared to baseline values post-treatment .

Comparison with Similar Compounds

Salbutamol Sulfate

  • Chemical Profile: Molecular formula: (C₁₃H₂₁NO₃)₂·H₂SO₄; molecular weight: 576.70 . Solubility: Highly water-soluble, unlike procaterol, which requires water-methanol mixtures for optimal solubility .
  • Pharmacology :
    • Like procaterol, salbutamol selectively activates β₂ receptors but has a shorter duration of action (4–6 hours vs. procaterol’s 8–12 hours) .
    • Purity: ≥98.0% by titration, comparable to procaterol’s standards .
  • Regulatory Status : Classified under HS 29225000 for international trade .

Terbutaline Sulfate

  • Chemical Profile: Molecular formula: 2C₁₂H₁₉NO₃·H₂SO₄; molecular weight: 548.64 . Structural distinction: Contains a resorcinol ring, unlike procaterol’s quinolinone backbone .
  • Pharmacology: Less β₂-selective than procaterol, with higher affinity for β₁ receptors, increasing cardiac side effect risks . Administered via inhalational, oral, or intravenous routes, offering broader formulation options than procaterol’s DPI-focused use .
  • Regulatory Status : Scheduled under HS 29225000 .

Reproterol Hydrochloride

  • Chemical Profile: Molecular formula: C₁₈H₂₃N₅O₅·HCl; molecular weight: ~426.3 . Structural feature: A purine derivative, differing from procaterol’s quinolinone structure .
  • Pharmacology: Acts as a metaproterenol analog with moderate β₂ selectivity. Limited data on potency compared to procaterol . Regulatory Status: Classified under HS 29395900 .

Key Comparative Data

Parameter Procaterol HCl Hemihydrate Salbutamol Sulfate Terbutaline Sulfate Reproterol HCl
Molecular Formula C₁₆H₂₂N₂O₃·HCl·0.5H₂O (C₁₃H₂₁NO₃)₂·H₂SO₄ 2C₁₂H₁₉NO₃·H₂SO₄ C₁₈H₂₃N₅O₅·HCl
Molecular Weight 335.83 576.70 548.64 ~426.3
Solubility Water, methanol Water Water Water (assumed)
Selectivity (β₂ vs. β₁) High Moderate Moderate Moderate
Excretion (Oral) 42% urine, 42% feces Primarily renal Renal (60–70%) Not reported
Regulatory HS Code 29337900 29225000 29225000 29395900

Discussion of Key Differences

  • Chemical Structure: Procaterol’s quinolinone core contributes to its prolonged duration and high β₂ selectivity compared to salbutamol’s benzene ring and terbutaline’s resorcinol group .
  • Formulations : Procaterol is predominantly available as a DPI, whereas salbutamol and terbutaline have broader formulations (e.g., nebulizers, tablets) .
  • Metabolism : Procaterol exhibits significant fecal excretion, suggesting hepatic metabolism, while salbutamol and terbutaline rely more on renal clearance .
  • Regulatory Classification : Distinct HS codes reflect differences in chemical classification and international trade handling .

Biological Activity

Procaterol hydrochloride hemihydrate is a selective β2-adrenergic receptor agonist primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, pharmacological effects, and clinical applications, supported by data tables and relevant case studies.

Procaterol exerts its therapeutic effects by binding to β2-adrenergic receptors located in the bronchial smooth muscle. This interaction leads to the activation of adenylate cyclase, resulting in increased levels of cyclic AMP (cAMP), which facilitates smooth muscle relaxation and bronchodilation. The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from bronchial epithelial cells, such as RANTES, GM-CSF, and IL-8, thereby reducing eosinophil chemotaxis and adhesion .

Key Pharmacokinetic Parameters

The pharmacokinetics of procaterol have been studied extensively. The following table summarizes important pharmacokinetic parameters observed in clinical studies:

ParameterValue
Cmax (pg/mL)263 ± 104
Tmax (hr)1.3 ± 0.7
Half-life (t½) 4.1 ± 1.8
AUC (pg·hr/mL) 1151 ± 288

These parameters indicate that procaterol is rapidly absorbed and has a moderate half-life, making it suitable for both acute and chronic management of airway obstruction .

Biological Activity

Procaterol has demonstrated significant biological activity in various studies:

  • Bronchodilation : Procaterol is effective in inducing bronchodilation in patients with asthma and COPD. It has been shown to improve airflow and reduce respiratory distress significantly.
  • Anti-inflammatory Effects : In vitro studies indicate that procaterol reduces the expression of intracellular adhesion molecules (ICAM-1 and VCAM-1), which are crucial for eosinophil adhesion to airway tissues . This action contributes to its anti-inflammatory effects.
  • Clinical Efficacy : A study involving pediatric pneumonia patients showed that procaterol combined with ambroxol hydrochloride improved clinical outcomes more effectively than ambroxol alone, highlighting its role in enhancing therapeutic efficacy in respiratory infections .

Study on Postinfectious Cough

A randomized controlled trial assessed the effectiveness of procaterol in treating postinfectious cough among adults. The study involved 74 participants who received either procaterol or placebo for four weeks. Results indicated no significant differences between the two groups regarding cough-specific quality of life or peripheral airway function, suggesting limited efficacy in this specific context .

Use in Pediatric Patients

In another study focusing on pediatric patients with pneumonia, the combination of procaterol with standard treatment resulted in shorter recovery times compared to standard care alone. The cough scores improved significantly post-treatment, indicating that procaterol may enhance symptom relief when used alongside other medications .

Safety Profile

Procaterol is generally well-tolerated; however, potential side effects include tachycardia and palpitations due to its systemic β2-agonistic activity. Caution is advised when co-administering with other sympathomimetics due to the risk of additive cardiovascular effects .

Q & A

Q. What standardized methods are recommended to assess the purity of procaterol hydrochloride hemihydrate in pharmacological research?

Purity can be validated using ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy, as outlined in pharmacopeial standards. UV-Vis analysis at a concentration of 7 ppm in solution should exhibit absorption maxima consistent with reference spectra, while IR spectroscopy via potassium bromide disk methods confirms structural integrity . High-performance liquid chromatography (HPLC) with ≥98.0% purity thresholds is also critical for batch consistency .

Q. How can researchers confirm the β2-adrenergic receptor (β2-AR) selectivity of this compound in vitro?

Radioligand binding assays using isolated β2-AR-expressing cell membranes are standard. Competitive binding studies with selective antagonists (e.g., ICI 118,551 for β2-AR) and agonists (e.g., isoproterenol) quantify receptor affinity. Functional assays, such as cAMP accumulation in transfected HEK293 cells, further validate selectivity .

Q. What solvent systems are compatible with this compound for in vitro assays?

The compound is soluble in water, methanol, and formic acid but has limited solubility in ethanol (95%) and diethyl ether. For cell-based studies, aqueous solutions (pH-adjusted to 4–7) or methanol-water mixtures are recommended to avoid precipitation .

Advanced Research Questions

Q. How should researchers address contradictions in reported β2-AR activation potency across studies?

Meta-analyses of dose-response curves under standardized conditions (e.g., temperature, buffer composition) are essential. Discrepancies may arise from differences in cell lines (primary vs. transfected) or assay endpoints (cAMP vs. calcium signaling). Cross-validation using orthogonal methods, such as label-free dynamic mass redistribution assays, can resolve inconsistencies .

Q. What strategies optimize this compound solubility in lipid-rich physiological matrices for in vivo pharmacokinetic studies?

Use co-solvents like polyethylene glycol (PEG) 400 or cyclodextrin-based formulations. Sonication and heating (≤40°C) improve dispersion. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility with biological membranes .

Q. What analytical challenges arise in synthesizing this compound intermediates, and how are they resolved?

Key intermediates, such as 8-hydroxy-5-[(1R*,2S*)-1-hydroxy-2-isopropylaminobutyl]quinolin-2(1H)-one, often require chiral resolution due to stereochemical complexity. Asymmetric catalysis or enzymatic separation methods ensure enantiomeric purity. Intermediate identity is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with purity assessed by thin-layer chromatography (TLC) .

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

Adhere to NIH guidelines for experimental reporting, including detailed protocols for dose calibration, vehicle controls, and animal models. Batch-to-batch variability in compound purity must be minimized through strict HPLC quality control. Statistical power analysis and blinding during data collection reduce bias .

Methodological Notes

  • Data Contradiction Analysis : Compare studies using identical receptor isoforms and assay conditions. For example, β2-AR splice variants (e.g., Gly16Arg polymorphisms) may alter ligand efficacy .
  • Experimental Design : Include positive/negative controls (e.g., salbutamol for β2-AR agonism, propranolol for antagonism) to contextualize results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Procaterol hydrochloride hemihydrate
Reactant of Route 2
Procaterol hydrochloride hemihydrate

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